Product packaging for Emzadirib(Cat. No.:CAS No. 2301085-04-9)

Emzadirib

Cat. No.: B10824359
CAS No.: 2301085-04-9
M. Wt: 580.8 g/mol
InChI Key: OVXFEICGTUUFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rad51-IN-2 is a small molecule investigational compound designed to selectively inhibit RAD51, a key recombinase enzyme in the DNA damage response . RAD51 mediates the central strand invasion step of homologous recombination (HR), a high-fidelity repair pathway for DNA double-strand breaks . Many cancer cells, particularly those with underlying repair deficiencies, can become reliant on elevated RAD51 activity for survival and to repair therapy-induced DNA damage, which can contribute to chemoresistance . By targeting RAD51, Rad51-IN-2 aims to disrupt this repair pathway, potentially sensitizing tumors to DNA-damaging agents like platinum-based chemotherapeutics or PARP inhibitors . The precise molecular mechanism of Rad51-IN-2, such as whether it disrupts RAD51 nucleoprotein filament formation or stability, should be verified from experimental data. Research involving Rad51-IN-2 is essential for exploring synthetic lethal approaches in cancer therapy, validating RAD51 as a therapeutic target, and understanding the fundamental mechanisms of DNA repair in cellular models. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H40N4O6S2 B10824359 Emzadirib CAS No. 2301085-04-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2301085-04-9

Molecular Formula

C27H40N4O6S2

Molecular Weight

580.8 g/mol

IUPAC Name

propan-2-yl N-[3-(tert-butylsulfamoyl)-4-[2-[4-(propan-2-yloxycarbonylamino)cyclohexyl]-1,3-thiazol-5-yl]phenyl]carbamate

InChI

InChI=1S/C27H40N4O6S2/c1-16(2)36-25(32)29-19-10-8-18(9-11-19)24-28-15-22(38-24)21-13-12-20(30-26(33)37-17(3)4)14-23(21)39(34,35)31-27(5,6)7/h12-19,31H,8-11H2,1-7H3,(H,29,32)(H,30,33)

InChI Key

OVXFEICGTUUFPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1CCC(CC1)C2=NC=C(S2)C3=C(C=C(C=C3)NC(=O)OC(C)C)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

Molecular Architecture and Functional Dynamics of Rad51 Protein

Structural Organization of RAD51 Protomer and Conserved Domains

RAD51 exists as a monomer in solution but polymerizes on DNA to form a right-handed nucleoprotein filament. nih.govcell-stress.com The RAD51 protomer, the monomeric unit of the filament, contains conserved domains essential for its function. oup.com Human RAD51 has an N-terminal domain and a RecA-like C-terminal ATPase domain. ebi.ac.uk The core domains responsible for ATP, DNA, and protomer-protomer interactions are highly conserved across different organisms. oup.com

Other conserved domains include an N-terminal domain with five α-helices and a β-strand involved in monomer-monomer interactions, two disordered loops that bind DNA, and a flexible interdomain linker. nih.gov

Walker A and Walker B Motifs and ATP Binding Site

The catalytic domain of RAD51 contains an α/β ATPase core domain, similar to those in helicases and other nucleotide triphosphate-hydrolyzing proteins. nih.gov This domain includes two highly conserved ATP-binding motifs: the Walker A motif (GXXXXGKT/S) and the Walker B motif (R/K-XXX-G-XXX-LhhhD). nih.govnih.govoup.com These motifs are crucial for ATP binding and hydrolysis. nih.govnih.gov

The nucleotide-binding pocket is bipartite, formed by conserved amino acid side chains from two adjacent protomers within the filament. biorxiv.org The Walker A and Walker B motifs are contributed by a single protomer and are located on the 3' facing side of each protomer. biorxiv.org The lysine (B10760008) residue in the Walker A motif is essential for ATP binding. portlandpress.com The aspartic residue in the Walker B motif coordinates a magnesium ion, and a glutamic residue (catalytic glutamic) is essential for ATP hydrolysis. portlandpress.com

ATP binding is required for RAD51 activities, including the formation of extended nucleofilaments. cell-stress.com While ATP binding is sufficient for essential RAD51 functions, ATP hydrolysis contributes to its full activity in the cell. cell-stress.com DNA binding stimulates the ATPase activity of wild-type RAD51 protein significantly. oup.com

DNA Binding Sites (Primary and Secondary)

RAD51 can bind to both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA) in vitro, with a preference for ssDNA. nih.govcell-stress.com As a recombinase, RAD51 can bind two DNA molecules simultaneously through its primary and secondary DNA binding sites. nih.govcell-stress.com

The primary DNA binding site is involved in interactions with DNA during the formation of the nucleoprotein filament and the double-stranded product in postsynapsis. nih.govcell-stress.com This site is occupied by the ssDNA during filament formation. jst.go.jp Studies on the bacterial homolog RecA suggest the primary site saturates at a stoichiometry of 3 nucleotides per protomer. oup.com

The secondary DNA binding site is required for the capture of a donor DNA molecule (dsDNA) in presynapsis. nih.govcell-stress.com This site is distinct from the primary site as the primary site is already occupied by ssDNA in the nucleoprotein complex. jst.go.jp Mutational analyses in RecA and yeast Rad51 have identified residues involved in the secondary DNA-binding site, located on the solvent-accessible surface near the helical axis of the filament. jst.go.jp The N-terminal domain of RAD51 also reportedly binds to DNA and may function in secondary DNA binding. ebi.ac.ukfrontiersin.orgjst.go.jp

RAD51 filaments bind and stretch ssDNA in a nucleotide triplet pattern. oup.com Key amino acid residues within DNA-binding Loop 1 and Loop 2 play a crucial role in partitioning nucleotide triplets and are highly conserved in eukaryotic RAD51 proteins. oup.comoup.com

Protein-Protein Interaction Interfaces

RAD51 interacts with itself to form the nucleoprotein filament (monomer-monomer interactions) and also interacts with numerous other proteins involved in homologous recombination and DNA repair. nih.govclinmedjournals.org These protein-protein interactions are essential for the proper functioning and regulation of RAD51. nih.gov

The N-terminal domain of RAD51 contains elements that mediate monomer-monomer interactions within the filament. oup.comnih.gov Studies on yeast Rad51 suggest similarity between Rad51-Rad55 and Rad51-Rad51 interaction modes, indicating shared interfaces. nih.gov

RAD51 interacts with key mediator proteins like BRCA2 and RAD52, which are crucial for facilitating RAD51 filament formation on RPA-coated ssDNA. nih.govbiorxiv.orglumicks.com BRCA2 interacts with RAD51 through conserved BRC domains and a C-terminal motif, facilitating RAD51 recruitment to ssDNA and enhancing its affinity for ssDNA by inhibiting its ATPase activity. nih.gov The C-terminal motif of BRCA2 can interact with oligomerized RAD51 species. plos.org RAD52 interacts with RAD51 through distinct binding modes and is thought to stimulate RAD51 action by displacing RPA from ssDNA. nih.govbiorxiv.org

Other interaction partners include RAD54, which promotes RAD51-mediated homologous DNA pairing and can displace RAD51 from dsDNA, and RAD51 paralogs (RAD51B, RAD51C, RAD51D, XRCC2, XRCC3), which form complexes that bind DNA and possess ATPase activity, potentially stabilizing RAD51 filaments. nih.govnih.govoup.com RADX, a negative regulator, directly interacts with ATP-bound RAD51 and stimulates its ATPase activity, destabilizing nucleofilaments. nih.gov FANCD2 is also known to stabilize the RAD51-DNA complex. clinmedjournals.org

Mechanisms of RAD51 Nucleoprotein Filament Formation on DNA

The formation of the RAD51 nucleoprotein filament on ssDNA is a critical and often rate-limiting step in homologous recombination. nih.govcell-stress.com This process involves the cooperative assembly of RAD51 protomers onto the DNA, leading to the formation of an extended helical filament. nih.govcell-stress.com

Cooperative Assembly on Single-Stranded DNA (ssDNA)

RAD51 polymerizes on ssDNA in a cooperative manner. nih.govcell-stress.com This assembly process begins with a nucleation event where a small complex of approximately 2-5 RAD51 monomers binds to the ssDNA. oup.comoup.compnas.org Following nucleation, additional RAD51 subunits are added to the ends of the growing filaments, leading to elongation. oup.comoup.com

The cooperative nature of RAD51 binding means that the binding of one RAD51 monomer facilitates the binding of subsequent monomers, leading to rapid filament formation once nucleation has occurred. oup.compnas.orgnih.gov The rate of filament growth on ssDNA is significantly higher than the nucleation rate. pnas.org

The formation of RAD51 filaments on ssDNA is often challenged by the presence of Replication Protein A (RPA), a ssDNA-binding protein that has a higher affinity for ssDNA than RAD51. nih.govbiorxiv.org Mediator proteins like BRCA2 and RAD52 are essential for overcoming the inhibitory effect of RPA and promoting RAD51 assembly on RPA-coated ssDNA. nih.govbiorxiv.orglumicks.com These mediators can displace RPA and stabilize initial RAD51 oligomers on the ssDNA, thereby stimulating nucleation and filament elongation. biorxiv.orglumicks.compnas.org

ATP-Dependent Filament Elongation and Stability

RAD51 filament formation and stability are dependent on ATP binding and hydrolysis. cell-stress.comoup.comoup.com The ATP-bound form of RAD51 displays high affinity towards ssDNA and forms an "active" nucleoprotein filament where the DNA is stretched and extended. oup.com

Filament elongation occurs through the addition of ATP-bound RAD51 monomers to the ends of the growing filament. oup.com The presence of ATP enhances the assembly of RAD51 filaments on DNA, resulting in enhanced stability. oup.com

ATP hydrolysis influences the stability and conformation of the RAD51 filament. oup.comoup.compnas.org While ATP binding is necessary for filament formation, ATP hydrolysis can lead to conformational changes and partial protein dissociation, affecting filament dynamics and stability. nih.govpnas.org Preventing ATP hydrolysis, for example, by using non-hydrolyzable ATP analogs or in the presence of calcium ions, leads to the formation of stable and extended RAD51 nucleoprotein filaments. oup.comoup.compnas.org Conversely, when ATP hydrolysis is permitted, filaments can become shorter and less extended over time due to cycles of binding, hydrolysis, and dissociation. pnas.org

The transition between ATP-bound and ADP-bound states is linked to nucleoprotein filament disassembly. biorxiv.org The ADP-bound form of RAD51 forms a compressed, "inactive" filament state. oup.com Factors that stimulate RAD51 ATPase activity, such as RADX, can destabilize RAD51 nucleofilaments. nih.gov Conversely, factors like BRCA2 can stabilize filaments by reducing ATP hydrolysis. nih.gov

Conformational States of RAD51-DNA Filaments (ATP-bound vs. ADP-bound)

The conformational state of the RAD51-DNA nucleoprotein filament is significantly influenced by the bound nucleotide cofactor, primarily ATP or ADP. oup.comresearchgate.netnih.govcam.ac.uk The ATP-bound form of RAD51 is associated with an "active" filament state, characterized by a more extended conformation of the DNA within the filament. oup.comresearchgate.netnih.gov In this ATP-bound state, RAD51 displays high affinity towards ssDNA, and the filament extends the bound DNA, resulting in a helical pitch typically ranging from approximately 90 to 130 Å, or specifically around 95–100 Å for the active form. oup.comnih.gov This extended conformation is considered essential for the subsequent steps of homology search and strand exchange. cam.ac.uk

In contrast, the ADP-bound form of RAD51 is associated with an "inactive" or compressed filament state. oup.comresearchgate.netnih.gov In the presence of ADP or in the absence of a nucleotide cofactor, the RAD51 filament adopts a more compressed conformation with a shorter helical pitch, typically between 60 and 80 Å, or around 75–85 Å. oup.comnih.gov This compressed state is generally considered less stable and is often associated with filament disassembly. researchgate.netcam.ac.uk The transition between these ATP-bound extended and ADP-bound compressed states is crucial for regulating RAD51 activity and filament dynamics during HR. researchgate.netnih.govcam.ac.uk Studies using techniques like cryo-electron microscopy (cryo-EM) and single-molecule analysis have provided detailed insights into these distinct conformational states and the structural changes within RAD51 protomers upon nucleotide binding and hydrolysis. oup.comresearchgate.netcam.ac.uknih.gov

Core Catalytic Activities of RAD51

RAD51, as a member of the RecA family of recombinases, possesses core catalytic activities that are fundamental to its role in homologous recombination. elifesciences.orglife-science-alliance.orgnih.govpnas.org These activities include the search for homologous DNA sequences, the invasion of a homologous duplex DNA, and the formation of a displacement loop (D-loop). elifesciences.orglife-science-alliance.orgcrick.ac.uknih.gov These processes are ATP-dependent and are carried out within the context of the RAD51-ssDNA nucleoprotein filament. nih.govnih.govoup.com

Homology Search and Recognition Mechanisms

Following the formation of the presynaptic filament on ssDNA, RAD51 is tasked with locating a homologous sequence within a duplex DNA molecule. elifesciences.orglife-science-alliance.orgcrick.ac.uknih.gov This homology search is a critical and active process. nih.govnih.gov The RAD51 nucleoprotein filament interacts with the donor DNA duplex, probing for sequence complementarity. elifesciences.orgresearchgate.net This process involves the formation of synaptic intermediates where the presynaptic filament pairs with the homologous dsDNA donor. life-science-alliance.orgresearchgate.net

Mechanisms of homology search involve both collision and selection steps. researchgate.net The RAD51 filament can slide along DNA and perform three-dimensional sampling to efficiently locate a homologous repair template. nih.gov The stiff structure conferred by RAD51 oligomerization within the filament is thought to be important for this exploration. nih.gov The search can initially be confined to local regions, potentially influenced by chromatin organization, but can expand genome-wide, driven by factors like long-range DNA end resection which provides longer ssDNA substrates for more extensive filament formation. nih.govbiorxiv.org

DNA Strand Invasion and Displacement Loop (D-loop) Formation

Once a homologous sequence is identified, the RAD51 filament catalyzes DNA strand invasion. elifesciences.orglife-science-alliance.orgcrick.ac.uknih.gov This involves the invading ssDNA strand from the RAD51 filament pairing with its complementary strand in the homologous donor duplex DNA. elifesciences.orglife-science-alliance.orgreactome.org This pairing displaces the original complementary strand of the donor DNA, leading to the formation of a three-stranded structure known as a displacement loop, or D-loop. elifesciences.orglife-science-alliance.orgreactome.orgnih.gov

The D-loop is a stable joint molecule that represents a key intermediate in homologous recombination. life-science-alliance.orgnih.govelifesciences.org Within the D-loop, the invading strand is stably paired to the complementary sequence of the donor DNA. elifesciences.org Proteins like RAD54 can further process the D-loop, and in some cases, displace RAD51 from the heteroduplex DNA within the D-loop to allow access for DNA polymerase. nih.govelifesciences.org The formation and stability of the D-loop are regulated by various factors, including accessory proteins like PALB2, BRCA2, and RAD51 paralogs, which can stimulate RAD51 recombinase activity. reactome.org

ATP Hydrolysis and its Role in Filament Dynamics

ATP binding and hydrolysis are intrinsically linked to RAD51's function and the dynamic behavior of its nucleoprotein filaments. nih.govoup.comresearchgate.netnih.govcam.ac.ukoup.comnih.govpnas.orgoup.com ATP binding is generally required for the formation of stable and active RAD51-ssDNA nucleoprotein filaments. nih.govoup.com It promotes or stabilizes the extended, high-affinity ssDNA-binding conformation of RAD51 necessary for catalytic activity. oup.com

While ATP binding is crucial for filament assembly and activity, ATP hydrolysis plays a significant role in filament dynamics and turnover. oup.comresearchgate.netcam.ac.ukoup.comnih.govpnas.org Hydrolysis of ATP to ADP leads to a conformational change in RAD51, resulting in the less stable, compressed ADP-bound filament state. oup.comresearchgate.netcam.ac.uk This transition to the ADP-bound form weakens RAD51-DNA interactions and facilitates filament disassembly from the DNA. researchgate.netcam.ac.ukoup.compnas.org

Regulatory Mechanisms Governing Rad51 Activity and Hr Fidelity

Positive Regulators and Mediator Proteins of RAD51

The assembly of a functional RAD51 filament on ssDNA is a critical, regulated step in HR. This process is often hindered by the ssDNA-binding protein, Replication Protein A (RPA), which coats ssDNA and must be displaced. pnas.orgnih.gov Positive regulators, or recombination mediators, are essential for overcoming this inhibition and promoting the formation and stability of the RAD51 presynaptic filament. oup.commdpi.comnih.gov In mammalian cells, key positive regulators include the tumor suppressor protein BRCA2, the RAD51 paralogs, and other accessory factors that ensure the timely and accurate function of RAD51. oup.commdpi.com

The breast cancer susceptibility protein 2 (BRCA2) is a crucial tumor suppressor that functions as a primary mediator in RAD51-dependent HR. pnas.orgnih.govnih.gov Its central role is to facilitate the loading of RAD51 onto ssDNA that is already coated by RPA, a rate-limiting step in HR. pnas.orgnih.gov BRCA2 achieves this through direct physical interactions with RAD51 via eight conserved motifs known as BRC repeats. pnas.orgsemanticscholar.orgcurie.fr

Research has revealed that these BRC repeats can be categorized into two functional groups that promote RAD51 filament formation through distinct mechanisms: pnas.orgsemanticscholar.orgcurie.fr

Group 1 (BRC1-4): These repeats bind with high affinity to free RAD51. pnas.orgsemanticscholar.orgcurie.fr This interaction facilitates the nucleation of the RAD51 filament onto ssDNA by delivering RAD51 to the DNA, altering its conformation to enhance ssDNA binding, and limiting its nonproductive association with dsDNA. pnas.org Furthermore, this group of repeats stabilizes the nascent filament by reducing the ATPase activity of RAD51, which is linked to filament disassembly. pnas.orgnih.govsemanticscholar.orgcurie.fr

Group 2 (BRC5-8): This group binds with low affinity to free RAD51 but has a high affinity for the RAD51-ssDNA filament itself. pnas.orgsemanticscholar.orgcurie.fr Their function is primarily to bind to RAD51 molecules that are already part of the growing filament, thereby stabilizing the extended filament structure. pnas.orgsemanticscholar.orgcurie.fr

Through these cooperative interactions, BRCA2 effectively chaperones RAD51, ensuring it assembles correctly on ssDNA to form a stable, active nucleoprotein filament capable of initiating the search for a homologous DNA sequence. pnas.orgnih.gov This function is critical for maintaining genomic integrity. pnas.org

Table 1: Functional Distinction of BRCA2 BRC Repeat Groups

FeatureGroup 1 (BRC1-4)Group 2 (BRC5-8)
Binding Affinity High affinity for free RAD51Low affinity for free RAD51; High affinity for RAD51-ssDNA filament
Primary Role Promotes nucleation of the RAD51 filamentPromotes growth and stabilization of the RAD51 filament
Effect on RAD51 ATPase Activity Reduces/InhibitsNo effect
Effect on RAD51 DNA Binding Enhances ssDNA binding; Limits dsDNA bindingStabilizes filament on ssDNA; No effect on dsDNA binding
Impact on DNA Strand Exchange EnhancesDoes not directly enhance

In mammalian cells, a family of five proteins known as the RAD51 paralogs plays an essential role in promoting HR. researchgate.netnih.gov These proteins—RAD51B, RAD51C, RAD51D, XRCC2, and XRCC3—share sequence similarity with RAD51 and are indispensable for efficient DNA repair and the maintenance of chromosomal stability. researchgate.netnih.gov The paralogs assemble into two main complexes: researchgate.netnih.gov

BCDX2 Complex: Comprising RAD51B, RAD51C, RAD51D, and XRCC2. researchgate.netnih.govoup.com

CX3 Complex: A partnership of RAD51C and XRCC3. researchgate.netnih.govoup.com

These complexes are crucial for the proper function of RAD51 in vivo. researchgate.net A primary role of the RAD51 paralogs is to act as accessory factors that help RAD51, promoting the assembly and stabilization of the RAD51 nucleoprotein filament on ssDNA. researchgate.netnih.gov Deficiencies in any of the paralogs can lead to reduced HR efficiency, increased sensitivity to DNA damaging agents, and a significant decrease in the formation of RAD51 foci at sites of DNA damage. nih.govoup.com The paralog complexes are thought to function at both early and late stages of recombination, highlighting their importance in orchestrating the repair process. oup.com

Beyond BRCA2 and the RAD51 paralogs, several other accessory factors are involved in positively regulating RAD51 activity.

RAD52: In yeast, RAD52 is a key recombination mediator, helping to load Rad51 onto RPA-coated ssDNA. nih.govnih.gov In vertebrates, this primary mediator role has largely been assumed by BRCA2. nih.gov However, mammalian RAD52 is not entirely redundant; it appears to function as an important backup factor, particularly in cells with deficient BRCA2 function, where its inactivation is synthetically lethal. nih.gov RAD52 can also promote the annealing of complementary ssDNA strands, a function that is independent of RAD51. nih.govnih.gov

PALB2 (Partner and Localizer of BRCA2): This protein acts as a crucial molecular scaffold, forming a bridge between BRCA2 and RAD51 at DNA damage sites. oup.comnih.gov PALB2 interacts directly with BRCA2, and this interaction is necessary to recruit BRCA2 and, subsequently, RAD51 to the sites of DSBs. nih.gov PALB2 also binds directly to RAD51 and enhances its strand invasion activity, playing a direct role in promoting HR. oup.comnih.gov

DSS1: DSS1 is a small, highly acidic protein that binds to BRCA2 and is essential for its stability and function. nih.gov The purification of full-length human BRCA2 has shown that its ability to promote RAD51 binding to RPA-covered ssDNA is significantly stimulated by DSS1. nih.gov

Swi5-Sfr1: This protein complex has been shown to regulate the RAD51 presynaptic filament by stabilizing it and facilitating the release of ADP from the filament. nih.gov Since the ATP-bound form of RAD51 is the active state for recombination, the Swi5-Sfr1 complex helps maintain the filament in a catalytically competent state, thereby enhancing DNA strand exchange. nih.govresearchgate.net

Negative Regulators and Anti-Recombinases

To prevent inappropriate or excessive recombination that could lead to genomic rearrangements, the activity of the RAD51 filament is also subject to negative regulation. nih.govscispace.com Anti-recombinases and other factors actively disassemble RAD51 filaments, ensuring that HR is restricted to the appropriate time and place. nih.govnih.gov

RADX (RPA-related RAD51-antagonist on the X chromosome) is a recently discovered negative regulator of RAD51 that plays a critical role in managing RAD51 filaments at DNA replication forks. nih.govpnas.orgresearchgate.netresearchgate.net RADX functions in opposition to BRCA2 to ensure the right balance of RAD51 activity. nih.gov Its mechanism involves several key actions:

Direct Interaction and ATP Hydrolysis Stimulation: RADX interacts directly and selectively with the ATP-bound form of RAD51. nih.gov This interaction stimulates RAD51's intrinsic ATPase activity, which leads to the destabilization and disassembly of the RAD51 nucleofilament. nih.govbiorxiv.org

Filament Capping: Structural and biophysical data show that RADX oligomerizes upon binding to ssDNA and can bind to the ends of RAD51 filaments. pnas.orgresearchgate.netresearchgate.netbiorxiv.org This "capping" function physically blocks the further extension of the filament, effectively restricting its growth. pnas.orgresearchgate.netresearchgate.netbiorxiv.org

By combining filament capping with the promotion of ATP hydrolysis, RADX efficiently dismantles RAD51 filaments, a process crucial for regulating replication fork stability and preventing unwanted recombination events. nih.govpnas.orgbiorxiv.org Depletion of RADX in cells lacking BRCA2 can restore replication fork stability, underscoring its role as a key RAD51 antagonist. mdpi.com

In yeast, the Srs2 helicase is a potent anti-recombinase that actively disrupts Rad51 presynaptic filaments. repec.orgucdavis.eduoup.comnih.govresearchgate.net This function is vital for suppressing spurious recombination events and ensuring that HR does not lead to toxic intermediates. repec.orgucdavis.edu Biochemical studies have demonstrated that Srs2, using its ssDNA-dependent ATPase and helicase activities, translocates along ssDNA and efficiently dismantles the Rad51 filament, dislodging Rad51 proteins in the process. repec.orgucdavis.eduoup.comresearchgate.net This disruption leads to the inhibition of Rad51-mediated DNA strand exchange. repec.orgucdavis.edu The antirecombinase activity of Srs2 is crucial for preventing unwanted crossovers during mitotic repair and for channeling repair intermediates into specific pathways like synthesis-dependent strand annealing (SDSA). nih.gov

Table 2: Key Regulators of RAD51 and Their Primary Functions

RegulatorTypePrimary Function(s)
BRCA2 PositiveLoads RAD51 onto RPA-coated ssDNA; Stabilizes filament via BRC repeats.
RAD51 Paralogs PositiveForm BCDX2 and CX3 complexes; Promote filament assembly and stability.
PALB2 PositiveScaffolds BRCA2 to DNA damage sites; Directly enhances RAD51 activity.
RAD52 PositiveMediator activity (primarily yeast); Backup role in vertebrates; DNA annealing.
RADX NegativeStimulates RAD51 ATPase activity; Caps filament ends to block extension.
Srs2 Helicase NegativeActively dismantles RAD51 filaments from ssDNA using helicase activity.

Post-Translational Modifications and Transcriptional Control of RAD51

Post-translational modifications (PTMs) and the regulation of gene expression are critical for modulating RAD51's function in response to DNA damage. These mechanisms ensure a rapid and controlled deployment of the DNA repair machinery.

The activity of RAD51 is dynamically regulated by phosphorylation and ubiquitination, which can either promote or inhibit its function.

Phosphorylation: Several kinases are known to phosphorylate RAD51, influencing its localization, interaction with other proteins, and enzymatic activity. For instance, phosphorylation of RAD51 can enhance its ability to form the nucleoprotein filaments essential for DNA strand invasion. While the broader mechanisms of RAD51 phosphorylation are well-studied, specific research detailing the effect of Rad51-IN-2 on these phosphorylation events is not currently available.

Ubiquitination: Ubiquitination, the attachment of ubiquitin proteins, can signal for the degradation of RAD51 or modulate its activity in a non-proteolytic manner. Various E3 ubiquitin ligases and deubiquitinating enzymes (DUBs) target RAD51 to fine-tune its availability and function at sites of DNA damage. nih.govnih.govcell.com The interplay between ubiquitination and deubiquitination is crucial for the timely assembly and disassembly of RAD51 filaments. nih.govnih.gov There is a lack of specific studies investigating whether Rad51-IN-2 interferes with or alters the ubiquitination status of RAD51.

Key Regulators of RAD51 Post-Translational Modifications:

ModificationActivating Enzymes/ModificationsInhibiting Enzymes/Modifications
Phosphorylation ATM, c-Abl, PLK1, CK2, CHK1Specific phosphatases (less characterized)
Ubiquitination FBH1, RFWD3, FBXO5UCHL3

This table represents general knowledge of RAD51 regulation and does not imply that Rad51-IN-2 directly affects these enzymes.

The expression level of the RAD51 gene is a critical determinant of a cell's capacity for homologous recombination. nih.govnih.govresearchgate.net

Identified Regulators of RAD51 Transcription:

Regulator TypeExamplesEffect on RAD51 Expression
Transcription Factors p53Repression
E2F family membersActivation
STAT5Activation
Kinases Cyclin-dependent kinases (CDKs)Regulation

This table represents general knowledge of RAD51 regulation and does not imply that Rad51-IN-2 directly affects these regulators.

Rad51 in 2 As a Molecular Probe for Rad51 Function

Rationale for Targeting RAD51 in Biological Research

RAD51 plays a central role in the repair of DNA double-strand breaks (DSBs) and interstrand crosslinks (ICLs) through homologous recombination, a high-fidelity repair pathway essential for maintaining genomic integrity. nih.govresearchgate.netnih.govresearchgate.netfrontiersin.org Beyond its role in DSB repair, RAD51 is also involved in the response to replication stress, facilitating replication fork reversal and protecting nascent DNA strands from degradation. nih.govdovepress.com

Dysregulation of RAD51 is frequently observed in various cancers. Overexpression of RAD51 is associated with increased tumor resistance to DNA-damaging therapies, including chemotherapy and radiotherapy, and is often correlated with poor patient prognosis. nih.govresearchgate.netnih.govresearchgate.netfrontiersin.orgdovepress.comwikipedia.orgnih.govnih.govfrontiersin.orgwikipedia.org This overexpression can contribute to chemo- and radioresistance by enhancing the repair of treatment-induced DNA damage in cancer cells. nih.govnih.gov

Consequently, targeting RAD51 presents a promising strategy to sensitize cancer cells to existing DNA-damaging agents and overcome therapeutic resistance. nih.govresearchgate.netresearchgate.netnih.govnih.govfrontiersin.orgresearchgate.net Inhibiting RAD51 activity can impair HR repair in cancer cells, leading to an accumulation of unrepaired DNA damage and ultimately cell death. Furthermore, inhibiting RAD51 may also render tumors that are proficient in HR more responsive to PARP inhibitors, which are particularly effective against HR-deficient cancers. nih.govfrontiersin.orgresearchgate.net Thus, RAD51 inhibitors serve as valuable molecular probes to study the consequences of HR inhibition and as potential therapeutic agents.

Identification Strategies for RAD51 Modulators (General Principles)

Identifying small molecules that can modulate RAD51 activity is a critical step in developing molecular probes and potential therapeutic leads. Several strategies are employed for the discovery of such compounds.

High-Throughput Screening Methodologies

High-throughput screening (HTS) is a widely used approach to rapidly screen large libraries of chemical compounds for inhibitory or activating effects on a target protein like RAD51. nih.govresearchgate.netacs.orgnih.gov HTS typically involves developing robust biochemical assays that can be miniaturized and performed in a high-density format. For RAD51, assays based on its key enzymatic activities, such as DNA strand exchange, are commonly used. nih.govacs.org

Fluorescence resonance energy transfer (FRET)-based assays have been successfully employed in HTS campaigns to identify RAD51 inhibitors. nih.govacs.org These assays can measure the efficiency of DNA strand exchange mediated by RAD51 in real-time. Compounds showing inhibition in the primary HTS are then subjected to secondary validation assays, such as the non-fluorescent D-loop assay, to confirm their activity and assess their selectivity against related proteins. nih.govresearchgate.netacs.org Examples of RAD51 inhibitors identified through HTS include B02 and RI-1. nih.govresearchgate.netdovepress.comwikipedia.orgacs.org

Protein-Templated Dynamic Combinatorial Chemistry

Protein-templated dynamic combinatorial chemistry (ptDCC) is an elegant approach for identifying ligands that bind to a target protein. acs.orguni-saarland.denih.govacs.orgresearchgate.net This method utilizes reversible chemical reactions to generate a library of compounds in situ. When the target protein, such as RAD51, is present, it can act as a template, selectively binding and stabilizing high-affinity ligands from the dynamic combinatorial library. acs.orguni-saarland.deresearchgate.net This templating effect shifts the chemical equilibrium, leading to an amplification of the protein-binding compounds. acs.orguni-saarland.de

ptDCC has been applied to RAD51 as a hit identification strategy, particularly for discovering inhibitors that disrupt protein-protein interactions, such as the interaction between RAD51 and BRCA2, which is crucial for RAD51 loading onto DNA. acs.orguni-saarland.denih.govacs.org This approach can be particularly useful for targets with less well-defined binding pockets, which may be challenging to address with structure-based drug design methods. acs.org

Virtual Screening Approaches

Virtual screening (VS) utilizes computational methods to search large databases of chemical structures for potential ligands that are predicted to bind to a specific protein target. nih.govresearchgate.netnih.govcsic.es VS approaches can involve docking studies to predict how compounds fit into a protein's binding site and scoring functions to estimate the binding affinity.

Multilevel virtual screening strategies can be employed to identify potential RAD51 inhibitors. nih.gov These methods leverage computational power to filter and prioritize compounds for experimental testing, significantly reducing the number of compounds that need to be synthesized and assayed. Virtual screening has led to the identification of new series of inhibitors, including those that disrupt the BRCA2-RAD51 interaction interface. nih.govresearchgate.net

Proposed Molecular Mechanisms of Action for Rad51-IN-2

Rad51-IN-2, also known as Emzadirib or CYT-0851, is characterized as a RAD51 inhibitor. glpbio.comuni.lutargetmol.commedchemexpress.com While detailed mechanistic studies specifically focused on Rad51-IN-2 in the provided information are limited, its classification as a RAD51 inhibitor suggests its molecular mechanism of action involves interfering with the functions of the RAD51 protein. Based on the known mechanisms of other RAD51 inhibitors and the critical roles of RAD51 in HR, the proposed mechanisms for Rad51-IN-2 likely involve disrupting RAD51's ability to form functional nucleoprotein filaments on single-stranded DNA.

Disruption of RAD51 Nucleoprotein Filament Assembly and Stability

A key step in homologous recombination is the assembly of RAD51 protomers onto resected single-stranded DNA (ssDNA) to form a helical nucleoprotein filament, known as the presynaptic filament. nih.govresearchgate.netfrontiersin.orgdovepress.comnih.govwikipedia.orgnih.govbiorxiv.orgpnas.orgucdavis.edunih.govbiorxiv.org This filament is essential for searching for homologous DNA sequences and catalyzing the strand exchange reaction. nih.govbiorxiv.org The formation and stability of the RAD51 filament are tightly regulated by various mediator proteins, such as BRCA2 and RAD52, which facilitate RAD51 loading onto ssDNA, and are counteracted by anti-recombinases like Srs2, which can disrupt the filament. frontiersin.orgdovepress.comnih.govresearchgate.netnih.govbiorxiv.orgpnas.orgucdavis.edunih.govbiorxiv.orgoup.comelifesciences.orgoup.com

Inhibitors of RAD51 are known to interfere with the formation or stability of this critical nucleoprotein filament. For instance, the inhibitor B02 has been shown to impede HR by disrupting RAD51 binding to DNA and inhibiting nucleoprotein filament formation. researchgate.net Similarly, RI-1 disrupts a protein-protein interface essential for filament formation and recombinase activity. wikipedia.org IBR series inhibitors disrupt RAD51 multimerization and its interaction with BRCA2. nih.govresearchgate.net

Given that Rad51-IN-2 is a RAD51 inhibitor, its proposed molecular mechanism of action likely involves interfering with the assembly or stability of the RAD51 nucleoprotein filament. This could occur through various means, such as directly binding to RAD51 and preventing its oligomerization on DNA, disrupting the interaction between RAD51 and mediator proteins like BRCA2, or promoting the disassembly of pre-formed filaments. By interfering with RAD51 filament dynamics, Rad51-IN-2 would impair the subsequent steps of homologous recombination, including homology search and strand exchange, thus inhibiting DNA repair.

Research findings indicate that Rad51-IN-2 exhibits an EC50 of ≤1 μM in activation-induced cytidine (B196190) deaminase (AID) positive cells, suggesting its potency in a cellular context where DNA repair pathways might be particularly relevant. glpbio.comtargetmol.com This cellular activity is consistent with its role as a molecular probe for investigating the functional consequences of RAD51 inhibition in biological systems.

Data Table: Rad51-IN-2 Cellular Activity

CompoundAlias NamesTargetEC50 in AID-positive cells
Rad51-IN-2This compound, CYT-0851RAD51≤1 μM

The search results do provide general information about how other RAD51 inhibitors function, such as RI-1 which disrupts filament formation by binding to Cys319 wikipedia.org, and IBR2 which disrupts multimerization and the interaction with BRCA2 genecards.orgciteab.comuniprot.org. B02 is mentioned to inhibit RAD51 binding to ssDNA and disrupt dsDNA binding to the RAD51/ssDNA filament. Homologous recombination-IN-1 and BRCA2-RAD51-IN-2 are described as RAD51-BRCA2 interaction inhibitors. However, these specific mechanisms are not explicitly linked to Rad51-IN-2 (this compound) in the provided search results.

Cellular and Biochemical Elucidation of Rad51 in 2 Effects

In Vitro Biochemical Characterization of Rad51-IN-2 Activity.

In vitro biochemical assays are crucial for dissecting the direct effects of a compound on the RAD51 protein and its associated activities. These assays help determine how the inhibitor interferes with key steps of homologous recombination at a molecular level. While detailed, specific quantitative data for Rad51-IN-2 from publicly available literature is limited, the characterization of RAD51 inhibitors generally involves the following types of biochemical analyses, and Rad51-IN-2's inhibitory activity is linked to its description in a patent. medchemexpress.commedchemexpress.com

Assays for RAD51 Filament Formation and Stability (e.g., Electrophoretic Mobility Shift Assays).

RAD51 protein functions by forming a helical nucleoprotein filament on single-stranded DNA (ssDNA). caymanchem.com This filament is the active structure that searches for homologous DNA sequences and mediates strand exchange. Assays such as Electrophoretic Mobility Shift Assays (EMSA) are commonly used to assess the ability of RAD51 to bind DNA and form these filaments, and to evaluate the stability of the formed filaments. By incubating RAD51 and DNA with varying concentrations of an inhibitor like Rad51-IN-2, researchers can determine if the compound prevents or disrupts the formation of the RAD51-ssDNA filament, which would be observed as a reduction or alteration in the mobility of the DNA band on a gel. Other methods might include electron microscopy to directly visualize filament formation or fluorescence-based methods to monitor protein-DNA binding.

Measurement of DNA Strand Exchange and D-loop Formation.

A key catalytic activity of the RAD51 nucleoprotein filament is its ability to catalyze DNA strand exchange, where the ssDNA bound to RAD51 invades a homologous double-stranded DNA (dsDNA) molecule to form a displacement loop (D-loop). caymanchem.com This D-loop structure is a critical intermediate in homologous recombination. In vitro assays can directly measure the efficiency of this strand exchange process and D-loop formation in the presence of an inhibitor. These assays typically involve incubating labeled ssDNA, dsDNA, and RAD51 (often with accessory proteins) and then analyzing the reaction products (e.g., using gel electrophoresis to separate reaction intermediates and products). A RAD51 inhibitor is expected to reduce or abolish the formation of strand exchange products and D-loops. For instance, studies on other RAD51 inhibitors like RI(dl)-2 have shown inhibition of RAD51-mediated D-loop formation with a specific IC50 value. medchemexpress.com

Elucidation of Protein-Protein Interaction Disruption (e.g., Surface Plasmon Resonance, Yeast Two-Hybrid).

RAD51 interacts with numerous other proteins that regulate its activity and the HR pathway, including BRCA2, PALB2, RAD52, and components of the BCDX2 and CX3 complexes. caymanchem.commedchemexpress.com Inhibitors can disrupt these crucial protein-protein interactions, thereby impacting RAD51 recruitment, filament formation, or downstream steps of HR. Techniques such as Surface Plasmon Resonance (SPR) can be used to quantitatively measure the binding affinity between RAD51 and its interaction partners and assess how an inhibitor affects these interactions. Yeast two-hybrid assays or co-immunoprecipitation experiments can also be employed to identify or confirm the disruption of specific protein complexes involving RAD51 in the presence of the inhibitor. For example, some inhibitors are characterized by their ability to disrupt the interaction between BRCA2 and RAD51. medchemexpress.com

Cellular Biological Investigations of Rad51-IN-2 Effects.

Cellular studies are essential to understand the effects of Rad51-IN-2 in a living cell context and to correlate the biochemical findings with cellular outcomes related to DNA repair and genomic stability. nih.gov

Analysis of RAD51 Foci Formation and Dynamics.

Following the induction of DNA double-strand breaks, RAD51 is recruited to the damage sites and forms discrete nuclear structures visible by immunofluorescence microscopy, known as RAD51 foci. medchemexpress.comresearchgate.net The formation and dynamics of these foci serve as a widely used cellular marker for the initiation and progression of homologous recombination. Analysis of RAD51 foci formation in cells treated with Rad51-IN-2 can demonstrate the compound's ability to inhibit RAD51's recruitment to DNA damage sites or disrupt the formation or stability of RAD51 filaments in situ. A reduction in the number or intensity of damage-induced RAD51 foci in inhibitor-treated cells compared to untreated cells is a strong indication of impaired HR activity. Studies on various RAD51 inhibitors consistently show that they can inhibit the formation of RAD51 foci after DNA damage induction.

Impact on DNA Damage Response Pathways (e.g., γ-H2AX, p-RPA32)

Treatment with RAD51 inhibitors, including potentially compounds like Rad51-IN-2, can lead to an increase in DNA damage markers such as γ-H2AX. γH2AX is a phosphorylated form of histone H2AX and is a sensitive indicator of DNA double-strand breaks (DSBs) and replication stress. Studies have shown that RAD51 inhibition can increase γH2Ax foci under control conditions, suggesting an increase in DNA damage biorxiv.org. RAD51 depletion also results in the accumulation of γH2AX, indicating that RAD51 is essential for repairing DNA double-strand breaks bmbreports.org. Elevated RAD51/HR-associated genomic instability can impact immune function by activating the cGAS-STING pathway, although RAD51 overexpression has been associated with increased DNA breaks and genomic instability but reduced cGAS expression nih.gov. RAD51 focus formation can be induced by treatments that damage DNA or inhibit replication, and the majority of these damage-induced RAD51 foci co-localize with RPA, another protein involved in the DNA damage response oup.com. Both γ-H2AX and 53BP1 accumulate at DNA ends created by DSBs and collapsed replication forks oup.com.

Assessment of Genomic Instability Markers (e.g., Micronuclei, Chromosomal Aberrations)

Modulating RAD51 activity with inhibitors like Rad51-IN-2 has been shown to influence genomic instability, as measured by markers such as micronuclei and chromosomal aberrations. RAD51 overexpression in normal human fibroblast cells increased micronuclei, a marker of genomic instability, by approximately 20-fold nih.gov. Conversely, inhibition of RAD51 in cancer cells has been shown to reduce HR and genomic instability nih.govprobiologists.com. Treatment with the RAD51 inhibitor RI-1 reduced etoposide-induced micronuclei by approximately 50% in esophageal adenocarcinoma cell lines probiologists.com. RAD51 downregulation induced chromosomal instability more frequently than downregulation of BLM researchgate.net. RAD51 downregulation increased the number of cells presenting chromosomal aberrations researchgate.net. Micronuclei originate from chromosomal material not incorporated into daughter nuclei during cell division rupress.org.

Effects on Replication Fork Stability and Progression

Rad51 plays a significant role in maintaining replication fork stability and ensuring efficient progression, particularly under conditions of replication stress. RAD51 has been implicated in replication fork progression, efficient restart, and stability in response to replication stress oup.com. RAD51 blocks the MRE11-mediated degradation of nascent DNA strands in response to DNA damage oup.com. RAD51 is localized at the sites of both replication forks and DSBs in response to irradiation oup.com. Replication fork progression is reduced in RAD51-depleted cells in response to irradiation oup.com. RAD51 inhibition in non-transformed cell lines did not have a significant effect on replication fork progression under non-perturbed conditions, but became necessary to maintain progression under replication stress biorxiv.orgresearchgate.netnih.gov. RAD51 inhibition reduced replication fork speed in human colorectal cancer cells exhibiting basal replication stress biorxiv.orgresearchgate.net. RAD51 is required to prevent the accumulation of ssDNA gaps at replication forks and behind them uzh.ch.

Cell Cycle Perturbations (e.g., G2/M Arrest)

Inhibition or modulation of RAD51 activity can lead to cell cycle perturbations, notably G2/M arrest. Suppression of Rad51 expression caused cells to accumulate at G2/M phase and activated the DNA damage checkpoint in mouse embryonic stem cells bwise.krnih.gov. Cell lines expressing the FLT3 double mutant arrest in G2/M following daunorubicin (B1662515) treatment instead of undergoing apoptosis or arresting in G0/G1 phase nyu.edunih.gov. Arrest of cells in G2/M might provide the opportunity for Rad51 to repair double-strand break damage by homologous recombination nyu.edunih.gov. High HsRad51 levels resulted in an increase in cells in G2 nih.gov. SF3B1MUT cells display a defective response to PARPi-induced replication stress, leading to failure to resolve DNA replication intermediates and G2/M cell cycle arrest researchgate.net.

Structural Biology Approaches to Characterize Rad51-IN-2 Binding

Structural biology techniques, such as cryo-electron microscopy and X-ray crystallography, are crucial for understanding how compounds like Rad51-IN-2 interact with RAD51 at the molecular level.

Cryo-Electron Microscopy of RAD51-IN-2-Bound RAD51 Filaments

Cryo-electron microscopy (cryo-EM) is a powerful tool for visualizing the structure of RAD51 filaments and their interactions with binding partners or inhibitors. Cryo-EM analysis of the RAD51 nucleoprotein filament has revealed conservation with RecA in the mode of interaction with DNA elifesciences.org. Cryo-EM structures of RAD51 filaments with DNA have been determined at various resolutions, providing insights into filament assembly and dynamics elifesciences.orgnih.govresearchgate.netbiorxiv.orgoup.combiorxiv.org. A cryo-EM structure of an ADP-bound RAD51 double-filament wrapping around ssDNA revealed a stepwise collapsing mechanism for transitions between ATP/ADP-bound filament intermediates nih.govresearchgate.net. Cryo-EM has been used to study the structure of budding yeast Rad51-ssDNA filaments bound to ADP-AlF3, achieving high resolution and revealing local conformational movements of amino acid side chains biorxiv.orgoup.com. Cryo-EM structures have also been used to study the interaction of RAD51 with regulatory factors like Rad54 and Hed1 biorxiv.org.

X-ray Crystallography of RAD51-IN-2 in Complex with RAD51 Domains

X-ray crystallography provides atomic-resolution details of protein structures and their interactions with small molecules. X-ray crystallography has been used to study the structure of RAD51, including its ATPase domain and protomer self-association into a filament elifesciences.orgembopress.org. Crystal structures of the human RAD51 ATPase domain fused to BRC repeat 4 of BRCA2 have provided insights into how BRC repeats control RAD51 disassembly embopress.org. X-ray crystallography has identified the location of the ATP-binding pocket between adjacent monomers in the RAD51 nucleoprotein filament embopress.org. Structures of yeast Rad51 mutant proteins exhibiting enhanced DNA-binding activities have also been solved by X-ray crystallography biorxiv.orgoup.comoup.com. While the provided snippets discuss the use of X-ray crystallography for studying RAD51 and its interactions with other proteins and nucleotides, there is no specific mention within these snippets of an X-ray crystal structure of Rad51-IN-2 in complex with RAD51 domains. However, this technique would be applicable for such studies to elucidate the precise binding site and interaction mechanisms of Rad51-IN-2 with RAD51.

Molecular Docking and Dynamics Simulations.

Molecular docking studies have been employed to understand how potential inhibitors, including compounds evaluated alongside Rad51-IN-2 (often referred to by different identifiers in research, such as B02 or related analogs), interact with the RAD51 protein. These studies aim to identify favorable binding sites and key molecular interactions that contribute to binding affinity and inhibitory potency.

Research involving molecular docking of RAD51 inhibitors has frequently focused on the dimerization interface of the RAD51 protein. nih.govresearchgate.net This interface is considered a crucial target as disrupting RAD51 dimerization can impair its function in forming the nucleoprotein filament essential for homologous recombination. wikipedia.orgnih.govcell-stress.com Docking simulations have indicated that certain inhibitors can bind within this dimerization interface. nih.govresearchgate.net

Specific residues within the RAD51 dimerization interface have been identified as critical for the interaction with these inhibitors. For example, hydrophobic interactions with residues like Phenylalanine 248 (Phe 248) and Methionine 251 (Met 251), as well as cation-π interactions with Arginine 247 (Arg 247), have been highlighted as important for ligand binding affinity and potency in the dimerization interface. nih.govresearchgate.net

Molecular docking studies often provide a static snapshot of the predicted binding pose. To gain a more comprehensive understanding of the stability of the protein-ligand complex and the dynamic nature of the interactions, molecular dynamics (MD) simulations are utilized. MD simulations allow researchers to observe the complex's behavior over time, accounting for the flexibility of both the protein and the ligand, and the influence of the surrounding solvent.

While specific detailed molecular dynamics simulation data solely focused on Rad51-IN-2 (if referred to strictly by this identifier) were not extensively found in the provided search results, related studies on RAD51 and its interactions with inhibitors or other binding partners provide insights into the types of simulations performed and the information they yield. For instance, MD simulations have been used to study the dynamics of RAD51 protein filaments, the stability of RAD51 dimers, and the interactions of RAD51 with ATP and ions like K⁺, which are important for its function and structure. nih.govnih.gov These simulations can reveal crucial interaction networks and conformational changes within the RAD51 protein. nih.govnih.gov

Studies on other RAD51 inhibitors or interacting proteins like BRCA2 and Rad52 also employ molecular modeling and MD simulations to understand binding interfaces and the dynamic nature of these complexes. biorxiv.orgbiorxiv.org This suggests that similar computational approaches would be applied to study the interaction of Rad51-IN-2 with RAD51 to understand the molecular basis of its inhibitory activity.

Molecular docking results for RAD51 inhibitors binding to the dimerization interface have reported Glide docking scores, which are metrics used to estimate binding affinity. For a set of four RAD51 inhibitors, including those evaluated in the context of inhibiting SARS-CoV-2 propagation via RAD51, Glide docking scores ranged from -3.5 to -4.3 kcal/mol, indicating favorable binding interactions. nih.govresearchgate.net Another study investigating potential RAD51 inhibitors reported a Glide score of -6.16 kcal/mol for a compound binding to RAD51. nih.gov These scores, while not specifically for Rad51-IN-2 under that exact name, illustrate the quantitative data obtained from docking simulations.

The combination of molecular docking and dynamics simulations provides a powerful in silico approach to:

Predict the likely binding site(s) of Rad51-IN-2 on the RAD51 protein.

Identify the specific amino acid residues involved in interactions with Rad51-IN-2.

Estimate the binding affinity of Rad51-IN-2 to RAD51.

Study the stability of the Rad51-IN-2-RAD51 complex over time.

Understand the dynamic conformational changes that occur upon binding.

Provide a molecular basis for the observed biological effects of Rad51-IN-2.

Such computational studies are invaluable in the rational design and optimization of RAD51 inhibitors by providing detailed atomic-level insights into the protein-ligand interactions.

Table 1: Representative Molecular Docking Scores for RAD51 Inhibitors

Compound Class/ContextBinding SiteGlide Docking Score (kcal/mol)Key Interacting ResiduesSource
RAD51 Inhibitors (evaluated for anti-SARS-CoV-2 activity)Dimerization Interface-3.5, -3.9, -4.3, -4.2Phe 248, Met 251 (hydrophobic), Arg 247 (cation-π) nih.govresearchgate.net
Phytocompound (1,2,4-Trimethyl-3-nitrobicyclo[3.3.1]nonan-9-one)RAD51 Binding Site-6.16TYR450, GLU491 nih.gov

Note: Rad51-IN-2 may correspond to one of the compounds studied in the cited research, potentially referred to by a different identifier.

Broader Biological Implications of Rad51 Modulation by Rad51 in 2

Advancing Fundamental Understanding of DNA Repair Mechanisms.

RAD51 is fundamental to homologous recombination, a high-fidelity DNA repair pathway critical for repairing double-strand breaks and interstrand crosslinks. nih.govoup.comfrontiersin.orgbiorxiv.orgvhio.net It catalyzes the core steps of HR, including strand invasion and exchange, by forming a nucleoprotein filament on single-stranded DNA. nih.govresearchgate.netfrontiersin.org Studies modulating RAD51 activity contribute to understanding the intricate steps of HR, the roles of mediator proteins like BRCA2, and alternative repair pathways that might become active when HR is compromised. frontiersin.orgoup.complos.orgamegroups.org The disruption of RAD51 function can lead to reliance on error-prone repair mechanisms. amegroups.org

Elucidating the Interplay Between DNA Repair and Replication.

RAD51 plays a significant role in the DNA replication stress response. mdpi.com It is involved in the protection and restart of stalled replication forks, preventing their collapse and subsequent genomic instability. nih.govbiorxiv.orgmdpi.comfrontiersin.org RAD51 nucleofilaments protect nascent DNA strands from degradation by exonucleases like MRE11 at stalled or reversed forks. nih.govbiorxiv.orgmdpi.com Modulating RAD51 allows researchers to investigate the mechanisms by which replication forks are maintained and restarted, and how defects in these processes contribute to DNA damage accumulation and genomic instability. biorxiv.orgplos.org

Investigating Non-Canonical Roles of RAD51 in Cellular Processes.

Beyond its established role in HR, RAD51 performs several non-recombinogenic functions. nih.govnih.govmdpi.com These roles are often independent of its strand exchange catalytic activity but rely on its DNA binding capacity. nih.govmdpi.comamegroups.org

Impact on Chromatin Dynamics.

RAD51 has been shown to influence chromatin dynamics. oup.comnih.govresearchgate.netmdpi.com Studies involving the inhibition or depletion of RAD51 have indicated alterations in chromatin motions, even in the absence of DNA damage. oup.comnih.govresearchgate.net RAD51 inhibition can affect nucleosome clustering and the mobility of individual chromatin loci. oup.comnih.gov This suggests a role for RAD51 in regulating both local and global chromatin dynamics, potentially impacting processes like transcription and DNA repair accessibility. oup.comnih.govmdpi.com

Role in Suppressing Innate Immune Response Signaling.

RAD51 is implicated in suppressing innate immune response signaling. frontiersin.orgbiorxiv.orgnih.govnih.govecronicon.net Defects in RAD51 can lead to the accumulation of self-DNA in the cytoplasm, which triggers a STING-mediated innate immune response. frontiersin.orgbiorxiv.orgnih.govnih.govecronicon.net This occurs because, in the absence of functional RAD51, unprotected newly replicated DNA can be degraded and the fragments can enter the cytosol. frontiersin.orgbiorxiv.orgecronicon.net Modulating RAD51 can help researchers understand the mechanisms by which cells prevent the inappropriate activation of immune pathways by endogenous DNA. frontiersin.orgbiorxiv.orgecronicon.net

Studying Genomic Instability Mechanisms.

RAD51 plays a critical role in maintaining genomic stability. nih.govnih.gov Dysregulation of RAD51, either through insufficient levels or overexpression, can lead to increased DNA damage and genomic instability, contributing to conditions like cancer. oup.comamegroups.orgmdpi.comnih.govnih.gov Inhibiting RAD51 can reveal how its function prevents chromosomal rearrangements, DNA breaks, and other forms of genomic alterations. nih.gov Studies using RAD51 inhibitors have demonstrated a reduction in genomic instability markers in certain contexts. nih.gov

Advanced Research Methodologies and Future Perspectives for Rad51 in 2 Studies

Development of Next-Generation Biochemical and Biophysical Assays.

The study of RAD51 inhibitors like Rad51-IN-2 relies heavily on the development and application of sophisticated biochemical and biophysical assays. These assays are designed to measure various aspects of RAD51 activity and its interaction with inhibitors and DNA.

Next-generation assays for RAD51 inhibitors aim to provide more sensitive, high-throughput, and mechanistic insights. For instance, fluorescence resonance energy transfer (FRET)-based DNA strand exchange assays are utilized to identify RAD51 inhibitors by monitoring the displacement of a fluorescently labeled DNA strand during the strand exchange reaction catalyzed by RAD51. researchgate.netnih.gov This type of assay can be adapted for high-throughput screening of large compound libraries. researchgate.netnih.gov

Beyond strand exchange, biochemical assays are employed to study RAD51's ATPase activity, DNA binding affinity, and filament formation dynamics. Biophysical methods, such as those investigating protein-protein interactions, are crucial for understanding how inhibitors affect RAD51's interactions with essential cofactors like BRCA2 and RAD52. acs.orgacs.org Protein-templated dynamic combinatorial chemistry (ptDCC) has been applied to RAD51 to identify compounds that interact with the protein, demonstrating the feasibility of using full-length oligomeric RAD51 in such screens to identify potential inhibitors of protein-protein interactions, such as the RAD51-BRCA2 interaction. acs.org Cellular thermal shift assays (CETSA) can be used to demonstrate direct intracellular target engagement of RAD51 inhibitors by measuring the thermal stability of RAD51 in the presence of the inhibitor. frontiersin.org

Application of Advanced Imaging Techniques (e.g., Single-Molecule Fluorescence).

Advanced imaging techniques, particularly single-molecule fluorescence microscopy, offer unprecedented resolution to visualize and quantify the dynamics of RAD51 and its interaction with DNA and inhibitors in real-time. nih.govnih.govfrontiersin.org

Single-molecule fluorescence allows researchers to observe the nucleation and growth of individual RAD51 nucleoprotein filaments on single-stranded DNA (ssDNA) or double-stranded DNA (dsDNA). nih.govnih.govpnas.orgpnas.org Techniques like Total Internal Reflection Fluorescence (TIRF) microscopy, combined with Förster Resonance Energy Transfer (FRET), enable the monitoring of conformational changes in DNA upon RAD51 binding and filament formation at single-monomer resolution. nih.govfrontiersin.orgmdpi.com This provides quantitative information on the kinetics of filament assembly, internal dynamics, and disassembly. nih.govnih.gov

Optical tweezers and magnetic tweezers can be integrated with fluorescence microscopy to apply tension to DNA molecules and study how force affects RAD51 filament formation and stability in the presence or absence of inhibitors. nih.govpnas.orgcapes.gov.br These methods have revealed insights into the cooperative nature of RAD51 binding and the role of ATP hydrolysis in filament disassembly. pnas.orgcapes.gov.br

The application of these techniques to studies involving Rad51-IN-2 or similar compounds would allow for direct visualization of how these inhibitors affect RAD51 filament formation, stability, and interaction with DNA at the single-molecule level, providing detailed mechanistic insights.

Integration of Computational Approaches in Inhibitor Design and Analysis.

Computational approaches play a vital role in the design, screening, and analysis of RAD51 inhibitors, complementing experimental studies. mdpi.combiorxiv.org

Molecular modeling and docking simulations are used to predict the binding modes and affinities of potential inhibitors to RAD51, often targeting specific interfaces like the interaction site with BRCA2. acs.org This can guide the rational design of novel compounds with improved potency and selectivity. Computational analysis can also be used to estimate the binding energy of inhibitors to RAD51 and identify key residues involved in the interaction. acs.orgnih.gov

Structure-activity relationship (SAR) analysis, often aided by computational tools, helps in understanding how modifications to the chemical structure of a compound, such as Rad51-IN-2, affect its inhibitory activity. researchgate.net This iterative process of computational design, synthesis, and experimental validation is crucial for optimizing inhibitor properties.

Furthermore, computational analysis of biological data, such as high-throughput screening results or imaging data, can help identify potential hits, analyze complex kinetic data from single-molecule experiments, and build predictive models for inhibitor efficacy. nih.gov

Unresolved Questions and Challenges in Understanding RAD51 Function.

Despite significant research, several fundamental questions and challenges remain in fully understanding RAD51 function and its regulation, which are critical for the development of effective inhibitors.

One major challenge is the inherent complexity of the homologous recombination reaction, which involves the coordinated action of numerous proteins and the dynamic assembly and disassembly of large nucleoprotein filaments on long DNA segments. nih.govwikipedia.org The detailed mechanisms of how RAD51 interacts with two DNA molecules during strand exchange, particularly the entry of the second DNA molecule into the filament, remain elusive. nih.gov Similarly, the mechanism by which RAD51 separates the two strands of double-stranded DNA to promote strand exchange is not fully understood. nih.gov

The precise roles and mechanisms of RAD51 accessory proteins, including the RAD51 paralogs, in regulating RAD51 filament formation, stability, and activity are still being actively investigated. cam.ac.uknih.govoup.com While BRCA2 is known to mediate RAD51 loading onto ssDNA, the exact mechanisms by which RAD52 and BRCA2 coordinate RAD51 regulation during HR and replication fork protection are not completely clear. cam.ac.uk

Another challenge is the "RAD51 paradox," where both deficiency and overexpression of RAD51 can be associated with cancer, highlighting the delicate balance of RAD51 activity required for genome stability. nih.govoup.comoup.com Understanding the context-dependent roles of RAD51, including its non-canonical functions in chromatin dynamics and replication fork protection independent of traditional HR, is an ongoing area of research. oup.commolbiolcell.orgnih.gov

Conceptual Pathways for Further Inhibitor Discovery and Mechanism Elucidation.

Future research into Rad51-IN-2 and the discovery of next-generation RAD51 inhibitors will likely follow several conceptual pathways.

One pathway involves targeting specific protein-protein interactions essential for RAD51 function, such as the interaction with BRCA2 or RAD52. acs.orgacs.orgbiorxiv.org Inhibitors designed to disrupt these specific interfaces could offer more targeted therapeutic strategies. The use of approaches like protein-templated dynamic combinatorial chemistry and computationally designed aptamers holds promise for identifying molecules that interfere with these interactions. acs.orgbiorxiv.org

Another pathway focuses on developing inhibitors that target distinct functional states or steps of the RAD51 reaction cycle. Given that RAD51 filament assembly and disassembly are tightly regulated and coupled to ATP binding and hydrolysis, inhibitors could be designed to interfere with nucleotide binding, hydrolysis, or the conformational changes associated with these events. capes.gov.broup.comcam.ac.uk

Further mechanism elucidation will involve integrating data from advanced biochemical, biophysical, and single-molecule imaging techniques with computational modeling. This multidisciplinary approach can provide a comprehensive understanding of how inhibitors interact with RAD51 and perturb its function at a molecular level. For example, cryo-electron microscopy (cryo-EM) is being used to determine the structural mechanisms underlying the regulation of RAD51 filament assembly and the strand exchange process, which can inform inhibitor design. cam.ac.ukcam.ac.ukelifesciences.orgresearchgate.net

Exploring the context-specific roles of RAD51, including its functions in replication fork protection and chromatin dynamics, may reveal new opportunities for inhibitor development or strategies for combining RAD51 inhibitors with other therapies. molbiolcell.orgnih.govresearchgate.net Understanding how RAD51 activity differs in various cellular contexts and cancer types could lead to the development of more selective inhibitors or personalized treatment approaches.

Q & A

Q. What is the mechanism of action of Rad51-IN-2 in inhibiting RAD51-mediated homologous recombination (HR) in DNA repair?

Rad51-IN-2 binds competitively to RAD51, disrupting its oligomerization and filament formation on single-stranded DNA, which is critical for HR. Methodologically, this is validated through in vitro electrophoretic mobility shift assays (EMSAs) and fluorescence polarization assays to measure RAD51-DNA binding inhibition . Dose-dependent suppression of RAD51 foci formation in treated cells (e.g., via immunofluorescence microscopy) further confirms target engagement .

Q. What are the standard protocols for validating Rad51-IN-2 activity in in vitro cancer cell models?

Use cell lines with intact HR pathways (e.g., BRCA1/2-proficient) and expose them to Rad51-IN-2 at concentrations ranging from 1–10 µM for 24–72 hours. Include positive controls (e.g., PARP inhibitors in BRCA-deficient cells) and measure HR efficiency via reporter assays (e.g., DR-GFP or RAD51 foci quantification). Ensure parallel cytotoxicity assessments using MTT or clonogenic survival assays .

Q. How can researchers ensure reproducibility when using Rad51-IN-2 in DNA damage studies?

Standardize assay conditions:

  • Use synchronized cell populations to minimize cell cycle variability.
  • Pre-treat cells with DNA-damaging agents (e.g., ionizing radiation or cisplatin) to induce HR dependency.
  • Validate results with orthogonal methods (e.g., comet assays for DNA strand breaks and Western blotting for γH2AX phosphorylation) .

Advanced Research Questions

Q. How should experimental designs be structured to assess synthetic lethality between Rad51-IN-2 and other DNA repair inhibitors (e.g., ATR or CHK1 inhibitors)?

Employ combinatorial dosing in a matrix format (e.g., 5×5 concentration grid) and analyze synergy using the Chou-Talalay method or isobologram analysis. Monitor replication stress markers (e.g., phosphorylated RPA32) and apoptosis (e.g., Annexin V/PI staining). Include BRCA-mutated isogenic cell pairs to isolate HR-specific effects .

Q. How can contradictions in reported IC₅₀ values for Rad51-IN-2 across studies be resolved?

Discrepancies often arise from differences in:

  • Cell type : HR proficiency, genetic background (e.g., TP53 status).
  • Assay readouts : Survival vs. RAD51 activity inhibition.
  • Compound handling : Solubility in DMSO vs. aqueous buffers. Mitigate by adhering to standardized protocols (e.g., CLIA-certified assays) and reporting detailed experimental conditions (e.g., serum concentration, incubation time) .

Q. What methodologies are recommended to study resistance mechanisms to Rad51-IN-2 in cancer cells?

Generate resistant clones via chronic low-dose exposure (e.g., 6–12 months) and perform whole-exome sequencing or CRISPR-Cas9 screens to identify mutations or gene knockouts conferring resistance. Validate candidates (e.g., RAD51 paralogs or ABC transporters) using siRNA knockdown and rescue experiments .

Q. How can researchers identify predictive biomarkers for Rad51-IN-2 sensitivity in patient-derived models?

Conduct transcriptomic (RNA-seq) or proteomic (mass spectrometry) profiling of sensitive vs. resistant patient-derived xenografts (PDXs). Validate candidates (e.g., RAD51AP1 overexpression) in 3D organoid cultures using CRISPR interference and correlate with drug response .

Q. What structural biology approaches are suitable for elucidating Rad51-IN-2 binding modes?

Perform X-ray crystallography or cryo-EM of RAD51-Rad51-IN-2 complexes. Use molecular dynamics simulations to assess binding stability and mutagenesis studies (e.g., RAD51 ATP-binding domain mutants) to confirm critical interaction residues .

Q. How should in vivo studies using Rad51-IN-2 be designed to evaluate antitumor efficacy and toxicity?

Utilize syngeneic (immunocompetent) or xenograft models with bioluminescent tracking. Administer Rad51-IN-2 intraperitoneally (5–20 mg/kg, 3× weekly) and monitor tumor volume, body weight, and blood counts. Include pharmacokinetic analyses (plasma/tissue LC-MS) to correlate efficacy with drug exposure .

Q. What statistical frameworks are recommended for analyzing Rad51-IN-2-induced DNA damage response heterogeneity in single-cell studies?

Apply Bayesian hierarchical models or machine learning (e.g., random forests) to single-cell RNA-seq or imaging data. Cluster cells based on RAD51 foci dynamics and correlate with cell fate (apoptosis, senescence) .

Methodological and Ethical Considerations

Q. How can researchers address potential off-target effects of Rad51-IN-2 in phenotypic assays?

Use RAD51-knockout cell lines as negative controls. Employ proteome-wide affinity pulldowns (e.g., thermal proteome profiling) to identify off-target interactions. Validate findings with structurally distinct RAD51 inhibitors (e.g., B02) .

Q. What ethical guidelines apply to studies involving Rad51-IN-2 and patient-derived samples?

Secure institutional review board (IRB) approval for human tissue use. Anonymize patient data and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing. Disclose conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.